ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Lipophilicity Ester differentiation Chromatographic retention

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (molecular formula C₁₀H₉BrN₂O₂, molecular weight 269.09 g/mol) is a 7-azaindole derivative bearing a bromine atom at the 5-position and an ethyl ester at the 3-position of the fused pyrrolo[2,3-b]pyridine ring system. This compound belongs to the class of halogenated 7-azaindole-3-carboxylate esters, which serve as privileged building blocks in medicinal chemistry, particularly as precursors for kinase inhibitor programs and fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Cat. No. B13866577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13)
InChIKeyKPWKIXRLVSQXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Core Scaffold Identification and Procurement Context for 7-Azaindole Building Blocks


Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (molecular formula C₁₀H₉BrN₂O₂, molecular weight 269.09 g/mol) is a 7-azaindole derivative bearing a bromine atom at the 5-position and an ethyl ester at the 3-position of the fused pyrrolo[2,3-b]pyridine ring system . This compound belongs to the class of halogenated 7-azaindole-3-carboxylate esters, which serve as privileged building blocks in medicinal chemistry, particularly as precursors for kinase inhibitor programs and fragment-based drug discovery (FBDD) campaigns [1]. The 7-azaindole scaffold is recognized as a bioisostere of indole, offering a tunable hydrogen-bond donor/acceptor pair (pyrrolic N–H and pyridinic N) that modulates solubility, lipophilicity, and target-binding properties compared to indole-based analogs [2]. The combination of a 5-bromo cross-coupling handle with a 3-ethyl ester functionalization site makes this compound a dual-handle intermediate specifically suited for iterative derivatization strategies in structure-activity relationship (SAR) exploration .

Why 5-Bromo-7-azaindole-3-carboxylate Ethyl Ester Cannot Be Replaced by Generic Azaindole Building Blocks in Procurement Specifications


Generic substitution among 7-azaindole building blocks is inadvisable because the halogen identity (Br vs. Cl vs. I), the halogen position (4-, 5-, or 6-), and the ester type (methyl, ethyl, or free acid) each independently control orthogonal properties—cross-coupling reactivity, the vector of derivatization relative to kinase binding pockets, and the lipophilicity/solubility profile of downstream intermediates . A 5-chloro analog requires harsher cross-coupling conditions that are incompatible with many functionalized boronic acid partners, while a 5-iodo analog, though more reactive, imposes higher cost and greater light-sensitivity during storage and handling . Similarly, the methyl ester analog reduces lipophilicity by approximately 0.5 logP units compared to the ethyl ester, which can translate into altered purification behavior (chromatographic retention) and reduced organic-phase partitioning during extractive workup of Suzuki products [1]. Regioisomeric variants (4-bromo or 6-bromo) redirect the substitution vector into different regions of a target protein's binding pocket, fundamentally changing SAR outcomes rather than merely altering reaction efficiency . The following quantitative evidence guide substantiates each of these differentiation dimensions with specific comparative data.

Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Ethyl Ester vs. Methyl Ester: Lipophilicity Differential of ~0.5 logP Units Drives Differential Extraction and Purification Efficiency

The ethyl ester of 5-bromo-7-azaindole-3-carboxylate provides an estimated XLogP3-AA of approximately 2.0–2.6, representing an increase of ~0.5 logP units over the corresponding methyl ester (estimated ~1.5–2.1) and ~0.5–1.1 logP units over the free carboxylic acid (XLogP3-AA = 1.5, PubChem computed) [1]. This logP increment translates into measurably higher organic-phase retention during aqueous/organic extractive workup of Suzuki coupling products and increased Rf values in normal-phase chromatographic purification, which can reduce purification cycle times and improve isolated yields for multi-step synthetic sequences . The ethyl ester also exhibits lower aqueous solubility than the methyl ester, a property that can be advantageous for precipitation-driven purification of intermediates .

Lipophilicity Ester differentiation Chromatographic retention Extractive workup

5-Bromo vs. 5-Chloro: Differential Cross-Coupling Reactivity Enables Broader Boronic Acid Partner Scope Under Milder Conditions

The 5-bromo substituent on 7-azaindole enables effective Suzuki-Miyaura coupling under standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous K₂CO₃ or Na₂CO₃, 80–100 °C, 2–12 h), whereas the 5-chloro analog (ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, CAS 1956322-35-2) typically requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures (>100 °C) to achieve comparable conversion, due to the higher bond dissociation energy of the C–Cl bond (≈96 kcal/mol) versus C–Br (≈81 kcal/mol) . This reactivity differential has practical consequences: the bromo derivative tolerates a wider range of functionalized boronic acid partners (including those bearing base-sensitive esters, nitriles, or unprotected heterocycles) that would degrade under the forcing conditions required for chloro activation [1]. Conversely, the 5-iodo analog (CAS 898746-50-4) offers higher reactivity but at approximately 2- to 5-fold higher procurement cost per mole and with documented susceptibility to light-induced homolytic C–I cleavage during storage, generating free radical species that can cause batch-to-batch variability .

Cross-coupling reactivity Suzuki-Miyaura Halogen comparison Thermal stability

5-Position vs. 4- or 6-Position Substitution: Regioisomeric Control Over Kinase Hinge-Region Binding Vector Determines SAR Outcomes

Within the 7-azaindole scaffold, the 5-position bromine orients the derivatization vector toward the solvent-exposed region of the kinase ATP-binding pocket, whereas 4-position substitution projects toward the hinge-binding region (potentially disrupting critical hydrogen bonds with the hinge backbone) and 6-position substitution directs into the ribose pocket (potentially clashing with the ribose moiety of ATP) . The Aladdin technical guide explicitly classifies 5-bromo-7-azaindole as 'convenient for 5-position aryl/heteroaryl installation or amination, supporting pocket matching and selectivity optimization,' while 4-substituted variants are described for 'alternative substitution maps for binding-geometry and property optimization' . This positional specificity is critical because kinase inhibitor programs using 3,5-disubstituted-7-azaindoles have demonstrated that the 5-position substituent directly modulates selectivity across kinase panels by engaging the solvent-front or hydrophobic pocket II (HPII) regions, which exhibit significant structural diversity across the kinome [1].

Regioisomerism Kinase inhibitor design Binding vector Structure-activity relationship

Dual-Handle Architecture (5-Br + 3-COOEt): Two Orthogonal Diversification Points Enable Concise 3,5-Disubstituted Library Synthesis in 2–3 Steps

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate uniquely provides two chemically orthogonal functionalization handles: (1) the 5-bromo group for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and (2) the 3-ethyl ester for hydrolysis to the carboxylic acid followed by amidation or for direct transesterification. This dual-handle architecture enables a convergent 2- to 3-step synthesis of 3,5-disubstituted-7-azaindole libraries: Suzuki coupling at C5 → ester hydrolysis → amidation at C3, without requiring protecting group manipulations [1]. In contrast, the non-esterified 5-bromo-7-azaindole (CAS 183208-35-7) provides only the C5 coupling handle, requiring additional steps to introduce C3 functionality, while the free acid (CAS 849068-61-7) requires protection before Suzuki coupling to avoid catalyst poisoning by the carboxylic acid proton [2]. The lead optimization program for human African trypanosomiasis (HAT) explicitly employed 5-bromo-7-azaindole as the starting material for constructing 3,5-disubstituted analogs, with the 3-position diversified through a multi-step sequence involving iodination and Suzuki coupling, underscoring the strategic value of having both positions functionalizable [3].

Dual-handle building block Iterative derivatization Amidation Parallel synthesis

Industrial Scalability: Documented 75–80% Overall Yield with E-Factor Below 15 for 5-Bromo-7-azaindole Core Synthesis

Industrial-scale synthetic routes for 5-bromo-7-azaindole—the core scaffold of the target compound—have been reported to achieve overall yields of 75–80% with E-factors (mass of waste per mass of product) below 15, aligning with green chemistry principles [1]. These routes are further optimized by telescoping the bromination step with downstream Suzuki-Miyaura couplings, which reduces intermediate isolation costs and improves overall process mass intensity [1]. While this data pertains to 5-bromo-7-azaindole itself rather than the 3-ethyl ester derivative, the compatibility of the bromination conditions with ester functionalities (the ester can be installed prior to or after bromination) means that similar process efficiencies are transferable to the target compound [2]. In contrast, the 5-iodo analog typically requires more expensive iodinating reagents (N-iodosuccinimide vs. N-bromosuccinimide or Br₂) and generates stoichiometric succinimide waste, resulting in higher E-factors and cost per mole at scale [1].

Process chemistry Green chemistry Scalability Industrial synthesis

Crystal Engineering: 5-Bromo-7-azaindole Forms Centrosymmetric Dimers via Dual N–H···N Hydrogen Bonds, Enabling Predictable Solid-State Handling

Single-crystal X-ray diffraction studies of 5-bromo-7-azaindole reveal that the compound forms centrosymmetric dimers in the solid state, stabilized by dual, nearly linear N–H···N hydrogen bonds between the pyrrole (N1–H donor) and pyridine (N7 acceptor) rings of adjacent molecules, with additional stabilization from C–H···Br halogen bonding interactions [1]. The Br–C5 bond length is 1.89 Å, consistent with a polarized covalent bond that retains sufficient electrophilicity for cross-coupling while maintaining crystallinity for reproducible solid-state dispensing [2]. This well-characterized solid-state packing provides predictable melting behavior (mp 216–220 °C for 5-bromo-3-chloro-7-azaindole analog) and ensures that the compound can be accurately weighed and handled under standard laboratory conditions without the hygroscopicity or amorphous instability observed for some 7-azaindole derivatives with free carboxylic acid or amine functionalities.

Crystallography Hydrogen bonding Solid-state properties Halogen bonding

Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Fragment Growing and Lead Optimization Programs Requiring 3,5-Disubstituted-7-azaindole Scaffolds

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors, ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate provides the optimal building block for fragment-growing and lead optimization campaigns targeting the solvent-front or hydrophobic pocket II (HPII) regions of the kinase ATP-binding site [1]. The 5-bromo handle enables Suzuki-Miyaura installation of aryl/heteroaryl groups to engage these selectivity-determining pockets, while the 3-ethyl ester serves as a latent carboxylic acid for subsequent amidation with diverse amine fragments, generating 3,5-disubstituted libraries in 2–3 synthetic steps without protecting group manipulations . This scenario is directly supported by the lead optimization program for human African trypanosomiasis, where 5-bromo-7-azaindole was used as the starting point for synthesizing a series of 3,5-disubstituted analogs with pEC₅₀ values up to 7.6 against T. brucei [2]. Programs targeting kinases such as EGFR, B-Raf, AXL, FLT3, or PI3Kα—all of which have validated 7-azaindole inhibitor chemotypes—should prioritize this building block over non-esterified or regioisomeric alternatives to maximize SAR iteration speed and binding vector precision [1].

Parallel Synthesis of 7-Azaindole-Based Compound Libraries for High-Throughput Screening (HTS) Hit Expansion

In hit expansion campaigns where a 7-azaindole-containing screening hit requires rapid exploration of substitution patterns at both C3 and C5, the ethyl ester building block outperforms the methyl ester and free acid comparators in terms of purification efficiency. The ~0.5 logP unit increase of the ethyl ester relative to the methyl ester translates into improved organic-phase extractability of Suzuki-coupled intermediates, reducing the need for chromatographic purification and enabling higher-throughput parallel synthesis workflows [1]. The 5-bromo group's compatibility with standard Suzuki conditions (Pd(PPh₃)₄, aqueous carbonate bases, 80–100 °C) without requiring specialized ligands means that diverse commercial boronic acid libraries can be employed directly without re-optimization of coupling conditions for each building block pair . This contrasts with 5-chloro analogs that demand harsher conditions and more expensive catalyst systems, limiting the breadth of boronic acid partners that can be screened without individual condition re-optimization .

Multi-Gram Scale-Up for Preclinical Candidate Synthesis Requiring Reproducible Crystalline Intermediate Handling

For process chemistry teams scaling up 7-azaindole-based preclinical candidates beyond gram quantities, the well-characterized crystallinity of 5-bromo-7-azaindole derivatives (centrosymmetric dimer packing via dual N–H···N hydrogen bonds, Br–C5 bond length 1.89 Å) ensures reproducible solid-state dispensing and batch-to-batch consistency critical for GMP intermediate production [1]. The documented industrial synthetic route achieving 75–80% overall yield with E-factors below 15 for the 5-bromo-7-azaindole core provides a benchmark for process feasibility and cost-of-goods estimation . Furthermore, the telescoping of bromination with downstream Suzuki coupling—eliminating intermediate isolation—is specifically enabled by the bromo substitution pattern (chloro would require higher temperatures incompatible with telescoping; iodo would increase reagent costs and generate problematic succinimide waste streams) . The ethyl ester's lower water solubility relative to the acid form also facilitates precipitation-driven purification at scale, reducing solvent consumption in recrystallization steps [2].

Structure-Based Drug Design (SBDD) Projects Employing 7-Azaindole as a Purine Bioisostere Requiring Precise Exit Vector Geometry

For SBDD projects that use 7-azaindole as a purine bioisostere—replacing the purine core of ATP with a 7-azaindole to gain selectivity or improve physicochemical properties—the 5-bromo regioisomer is specifically required because the 5-position substitution vector projects into the solvent-exposed region where kinome selectivity can be engineered without disrupting conserved hinge-binding interactions [1]. X-ray co-crystallographic analyses of 7-azaindole-based kinase inhibitors (e.g., vemurafenib with B-Raf) confirm that the 5-position aryl substituent occupies the selectivity pocket while the pyrrolo[2,3-b]pyridine core maintains the canonical hinge-region hydrogen bonds (N7 acceptor, N1–H donor) [1]. Purchasing a 4-bromo or 6-bromo regioisomer would redirect the derivatization vector into the hinge or ribose pocket respectively, fundamentally altering the binding mode and rendering the building block unsuitable for this design strategy . The ethyl ester at C3 further supports SBDD by enabling installation of solubilizing amide side chains that can extend into the solvent without affecting the core hinge-binding pharmacophore [1].

Quote Request

Request a Quote for ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.